InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) and the Canonical SMILES string is CC1=NC(=C(C=C1Br)I)N .
5-Bromo-3-iodo-6-methylpyridin-2-amine is a heterocyclic compound with the molecular formula C₆H₆BrIN₂. This compound features a pyridine ring substituted with bromine and iodine atoms, along with a methyl group. It is classified as an organic halide and is primarily utilized as an intermediate in the synthesis of various organic molecules and pharmaceuticals, particularly in medicinal chemistry for developing biologically active compounds .
The synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine typically involves the following key methods:
The reaction conditions typically include:
5-Bromo-3-iodo-6-methylpyridin-2-amine has a distinct molecular structure characterized by:
The compound's structural formula can be represented as follows:
The molecular weight of 5-Bromo-3-iodo-6-methylpyridin-2-amine is approximately 312.936 g/mol .
5-Bromo-3-iodo-6-methylpyridin-2-amine participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Bromo-3-iodo-6-methylpyridin-2-amine involves its interaction with biological targets through various biochemical pathways:
Research indicates that derivatives synthesized from this compound exhibit various biological activities, including anti-thrombolytic effects and inhibition of biofilm formation.
The physical properties of 5-Bromo-3-iodo-6-methylpyridin-2-amine include:
Key chemical properties include:
The compound has a melting point that varies based on purity but typically falls within a defined range suitable for laboratory applications .
5-Bromo-3-iodo-6-methylpyridin-2-amine serves multiple scientific purposes:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: